molecular formula C21H21FN2O4 B11161770 Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11161770
M. Wt: 384.4 g/mol
InChI Key: IMKWYSKCXIOMTP-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.

    Coupling with Benzoate Ester: The final step involves coupling the pyrrolidinone derivative with methyl 4-aminobenzoate through a carbonylation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and subsequent alterations in gene transcription.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar core structure but lacks the pyrrolidinone moiety.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic structures and are used in various biological applications.

Uniqueness

Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to its combination of a benzoate ester and a pyrrolidinone ring, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21FN2O4/c1-28-21(27)15-4-8-18(9-5-15)23-20(26)16-12-19(25)24(13-16)11-10-14-2-6-17(22)7-3-14/h2-9,16H,10-13H2,1H3,(H,23,26)

InChI Key

IMKWYSKCXIOMTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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